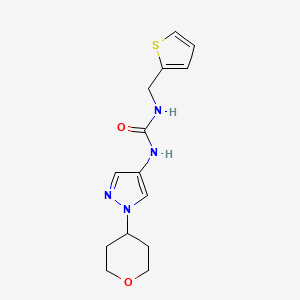
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer properties, receptor inhibition, and other pharmacological effects based on recent research findings.
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 278.37 g/mol
- CAS Number : 1190380-49-4
Biological Activity Overview
The biological activity of this compound is primarily evaluated through its interaction with various biological targets, including cancer cell lines and specific receptors involved in disease pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its antiproliferative effects:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | A549 (Lung) | 2.39 ± 0.10 | Inhibition of BRAF pathway |
| Study B | HCT116 (Colorectal) | 3.90 ± 0.33 | Induction of apoptosis via ALK5 inhibition |
| Study C | PC3 (Prostate) | 5.00 ± 0.50 | Cell cycle arrest at G1 phase |
The compound demonstrated significant inhibitory effects against various cancer cell lines, comparable to established anticancer drugs like sorafenib, which serves as a positive control in these assays .
- BRAF Inhibition : The compound has been shown to interact with the BRAF protein, a key player in the MAPK/ERK signaling pathway, which is often mutated in cancers. Molecular docking studies indicate that the urea structure forms hydrogen bonds with critical amino acid residues in BRAF, enhancing its inhibitory effect .
- ALK5 Inhibition : Another significant mechanism involves the inhibition of ALK5 (activin-like kinase 5), a receptor implicated in tumor progression and fibrosis. The compound exhibited an IC50 value of 25 nM for ALK5 autophosphorylation, indicating potent activity against this target .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, with studies indicating minimal toxicity at therapeutic doses. In vivo studies using a CT26 xenograft model demonstrated significant tumor growth inhibition without observable side effects at doses of 30 mg/kg .
Case Studies and Research Findings
Several research articles have documented the synthesis and evaluation of similar compounds based on the core structure of this urea derivative:
- Case Study 1 : A series of pyrazole derivatives were synthesized and evaluated for their antiproliferative activity against multiple cancer cell lines, demonstrating that structural modifications can significantly enhance biological activity .
- Case Study 2 : Research focused on hybrid compounds combining diaryl urea with pyridine moieties showed promising results as potential BRAF inhibitors, supporting the molecular hybridization approach in drug design .
Propiedades
IUPAC Name |
1-[1-(oxan-4-yl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-14(15-9-13-2-1-7-21-13)17-11-8-16-18(10-11)12-3-5-20-6-4-12/h1-2,7-8,10,12H,3-6,9H2,(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWBWYSNOKDZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













